molecular formula C12H15BrN4 B8459422 5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole

5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole

Cat. No. B8459422
M. Wt: 295.18 g/mol
InChI Key: DUEAWBRVKKCTFY-UHFFFAOYSA-N
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Patent
US04954503

Procedure details

To a stirred solution, under N2, 5-bromo-3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole (4.4 g, 0.01 mol) of Example 4c in THF (70 ml), was added, dropwise, lithium aluminum hydride [20 ml of a 1M solution in tetrahydrofuran (THF)]. The reaction was then stirred for 6 hours at reflux. The reaction was cooled in an ice bath, water was added cautiously and then the reaction was filtered. The filter cake was washed with THF and then methanol, and the filtrate was concentrated to yield 5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole.
Name
5-bromo-3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](S(C1C=CC=CC=1)(=O)=O)[N:6]=[C:5]2[N:20]1[CH2:25][CH2:24][N:23]([CH3:26])[CH2:22][CH2:21]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[N:20]1[CH2:21][CH2:22][N:23]([CH3:26])[CH2:24][CH2:25]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
5-bromo-3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole
Quantity
4.4 g
Type
reactant
Smiles
BrC=1C=C2C(=NN(C2=CC1)S(=O)(=O)C1=CC=CC=C1)N1CCN(CC1)C
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was then stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
The filter cake was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
methanol, and the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=C2C(=NNC2=CC1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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